1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is a cyclopropane derivative with a naphthalene moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of naphthalene derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the cyclopropanation and amination steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and naphthalene moiety contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
Naphthalen-1-amine: This compound lacks the cyclopropane ring, making it less rigid and potentially less specific in its interactions.
N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a methyl group attached to the nitrogen, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its cyclopropane ring, which imparts rigidity and specific spatial orientation, potentially enhancing its binding interactions and stability .
Properties
CAS No. |
1894851-98-9 |
---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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